molecular formula C8H8ClNO B2750133 3'-Chloroacetophenone oxime CAS No. 24280-07-7

3'-Chloroacetophenone oxime

Cat. No.: B2750133
CAS No.: 24280-07-7
M. Wt: 169.61
InChI Key: REDNYMGXSZQBOU-UXBLZVDNSA-N
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Description

3’-Chloroacetophenone oxime is an organic compound with the chemical formula C8H8ClNO. It is the oxime derivative of 3’-chloroacetophenone and is known for its powerful lachrymatory (tear-inducing) and irritant effects . This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Chloroacetophenone oxime is typically synthesized by reacting 3’-chloroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous ethanol solution and heated under reflux conditions for a few hours . The general reaction is as follows:

C8H7ClO+NH2OHHClC8H8ClNO+H2O+HCl\text{C}_8\text{H}_7\text{ClO} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_8\text{H}_8\text{ClNO} + \text{H}_2\text{O} + \text{HCl} C8​H7​ClO+NH2​OH⋅HCl→C8​H8​ClNO+H2​O+HCl

Industrial Production Methods: In industrial settings, the preparation of 3’-chloroacetophenone oxime follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 3’-Chloroacetophenone oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: It can be reduced to amines.

    Substitution: It can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

3’-Chloroacetophenone oxime has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3’-Chloroacetophenone oxime is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its potent irritant properties also make it valuable in specific industrial applications .

Properties

IUPAC Name

(NE)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDNYMGXSZQBOU-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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